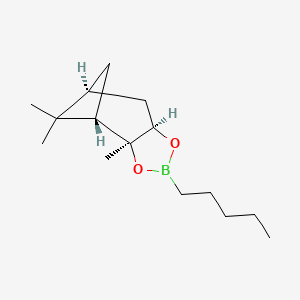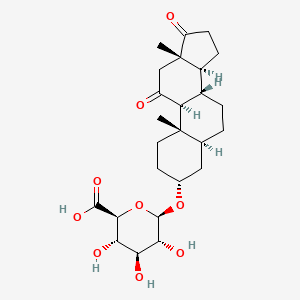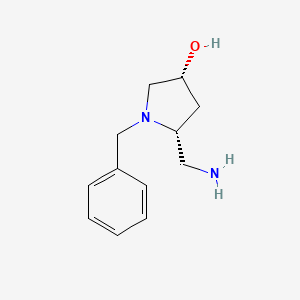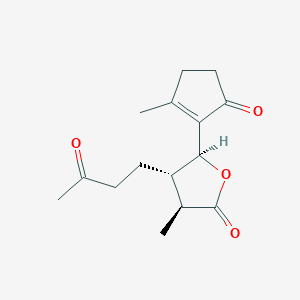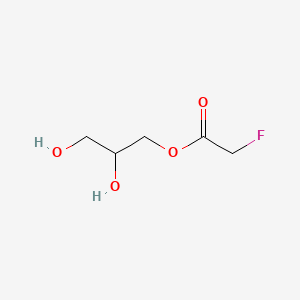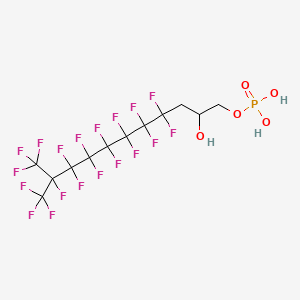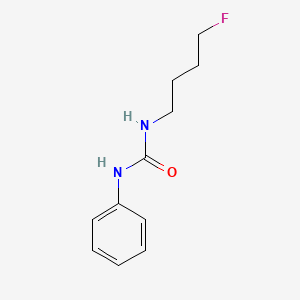
1-(4-Fluorobutyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobutyl)-3-phenylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound consists of a phenyl group attached to a urea moiety, with a 4-fluorobutyl substituent
Preparation Methods
The synthesis of 1-(4-Fluorobutyl)-3-phenylurea typically involves the reaction of 4-fluorobutylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-fluorobutylamine and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 4-fluorobutylamine is added dropwise to a solution of phenyl isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Fluorobutyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobutyl)-3-phenylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobutyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobutyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
1-(4-Fluorobutyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(4-Fluorobutyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(4-Fluorobutyl)-3-ethylurea: Contains an ethyl group, which affects its reactivity and applications.
1-(4-Fluorobutyl)-3-phenylthiourea:
The uniqueness of this compound lies in its specific combination of the phenyl and fluorobutyl groups, which confer unique properties and applications not observed in its analogs.
Properties
CAS No. |
331-10-2 |
|---|---|
Molecular Formula |
C11H15FN2O |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-(4-fluorobutyl)-3-phenylurea |
InChI |
InChI=1S/C11H15FN2O/c12-8-4-5-9-13-11(15)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,15) |
InChI Key |
XBTMHQDIEHDASS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



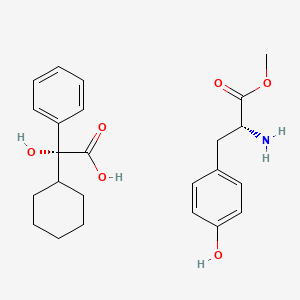
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
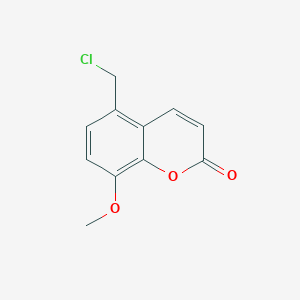
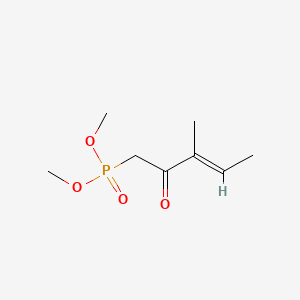

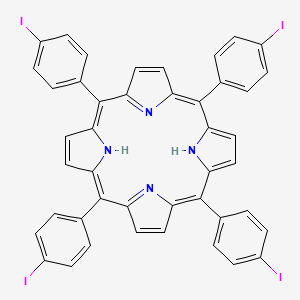
![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
